4-(Benzyloxy)-2,2-dimethylbutan-1-ol
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Overview
Description
4-(Benzyloxy)-2,2-dimethylbutan-1-ol (BDMBO) is an organic molecule that belongs to the class of compounds known as ethers. It is a colorless liquid with a faint aroma and a boiling point of about 57°C. BDMBO has been used in a variety of scientific and industrial applications, including as a solvent for chemical synthesis, as a fuel additive, and as a plasticizer. In recent years, BDMBO has also been studied for its potential medical applications, such as its possible role in the treatment of certain types of cancer.
Scientific Research Applications
Tyrosinase Inhibition and Anti-Melanogenic Agents
4-(Benzyloxy)-2,2-dimethylbutan-1-ol: derivatives have been studied for their potential as tyrosinase inhibitors . Tyrosinase is an enzyme crucial in the process of melanogenesis, the production of melanin, which affects pigmentation in organisms. Inhibitors of tyrosinase are sought after for their applications in reducing hyperpigmentation in skin conditions and as whitening agents in cosmetics. A specific derivative, ((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl) methyl 2-amino-3-phenylpropanoate), has shown potent inhibitory effects, suggesting that modifications of the 4-(Benzyloxy)-2,2-dimethylbutan-1-ol structure could yield effective anti-melanogenic compounds .
Antimicrobial Activity
Research into novel chalcones derivatives that include the 4-(Benzyloxy)-2,2-dimethylbutan-1-ol moiety has indicated promising antimicrobial properties. These compounds have been synthesized and characterized for their potential in pharmaceutical and medicinal chemistry, particularly for their use against microbial infections .
Synthesis of Hetaryl-Azophenol Dyes
This compound plays a role in the synthesis of hetaryl-azophenol dyes . These dyes have applications in various industries, including textiles for polyester fiber dyeing and in the rubber industry. The ability to create diverse dyes with specific properties is crucial for these sectors .
Neurotrophic Agents
Derivatives of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol have been used in the enantioselective synthesis of neurotrophic agents like (-)-talaumidin. Neurotrophic agents are compounds that support the growth and survival of neurons, and they have potential therapeutic applications in neurodegenerative diseases and nerve injury treatments .
Phosphine Oxide Synthesis
The compound is utilized in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . Phosphine oxides are valuable in organic chemistry as ligands in catalysis and as intermediates in the synthesis of other organic compounds .
Antioxidant Properties
Chalcone derivatives containing the 4-(Benzyloxy)-2,2-dimethylbutan-1-ol group have been evaluated for their antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals and are used in food preservation, pharmaceuticals, and cosmetics .
Mechanism of Action
Target of Action
The specific targets can vary depending on the exact structure and functional groups present in the compound .
Mode of Action
The mode of action of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol involves its interaction with its targets. This compound, like other organic compounds, can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .
Biochemical Pathways
For example, they can be converted to various intermediates of glycolysis and the citric acid cycle .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds in the environment. For example, the rate of reactions involving this compound can be influenced by the concentration of other reactants and the temperature of the environment .
properties
IUPAC Name |
2,2-dimethyl-4-phenylmethoxybutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHXARSJXRPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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